GSK 4027 -

GSK 4027

Catalog Number: EVT-270086
CAS Number:
Molecular Formula: C17H21BrN4O
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3(2H)-one, also known as GSK4027 [], is a small molecule that acts as a chemical probe targeting the bromodomain of p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A). PCAF/KAT2B and GCN5/KAT2A are multidomain proteins involved in various biological processes including retroviral infection, inflammation pathways, and cancer development. GSK4027 was developed to investigate the role of the bromodomain of PCAF/GCN5 in these processes. []

Future Directions
  • Exploring the potential of PROTAC technology for PCAF/GCN5 degradation: As suggested by the studies on BAZ2A, PROTAC-based degradation of PCAF/GCN5 might be a more effective strategy than simple bromodomain inhibition. [] GSK4027 could serve as a starting point for the development of PCAF/GCN5-targeting PROTACs.
Overview

GSK 4027 is a small molecule developed as a potent and selective chemical probe targeting the bromodomains of p300/CREB-binding protein associated factor (PCAF) and general control non-derepressible 5 (GCN5). These proteins play crucial roles in various biological processes, including gene regulation and chromatin remodeling, making GSK 4027 valuable for research into cancer and inflammation pathways. The compound exhibits high selectivity, demonstrating over 18,000-fold selectivity against the bromodomain and extraterminal family of proteins, which are often implicated in disease states .

Synthesis Analysis

The synthesis of GSK 4027 involves optimizing a pyridazinone scaffold through a series of synthetic steps. The compound was derived from a weakly potent, non-selective pyridazinone hit, which was refined to enhance its potency and selectivity. The synthesis typically includes:

  • Step Count: The synthesis can be accomplished in 2-3 synthetic steps.
  • Key Features: The final structure incorporates a carbonyl group that mimics acetyl lysine, crucial for binding to the bromodomain. This group forms hydrogen bonds with specific residues in the target protein .
Molecular Structure Analysis

GSK 4027 has a well-defined molecular structure characterized by its pyridazinone core. Key structural features include:

  • Molecular Formula: C₁₃H₁₅BrN₄O
  • Molecular Weight: Approximately 305.19 g/mol
  • 3D Structure: The compound's co-crystal structure with GCN5 reveals that the carbonyl group acts as an acetyl lysine mimic, engaging in hydrogen bonding within the bromodomain's binding pocket .
Chemical Reactions Analysis

GSK 4027 primarily functions through competitive inhibition of bromodomain-containing proteins. Its chemical reactivity is characterized by:

  • Binding Mechanism: The compound binds to the acetyl-lysine recognition site within the bromodomain, forming hydrogen bonds with conserved asparagine residues.
  • Reactions: It competes with histone peptides for binding, effectively displacing them from their interaction sites, which is critical for modulating gene expression .
Mechanism of Action

The mechanism of action for GSK 4027 involves:

  1. Target Engagement: The compound selectively binds to the bromodomains of PCAF and GCN5.
  2. Inhibition of Protein Interactions: By mimicking acetylated lysine residues, GSK 4027 disrupts the interaction between bromodomains and histone peptides, thereby inhibiting downstream signaling pathways related to gene expression.
  3. Potency: It exhibits an IC50 value of approximately 40 nM for PCAF and similarly low values for GCN5, indicating high efficacy in cellular assays .
Physical and Chemical Properties Analysis

GSK 4027 possesses several notable physical and chemical properties:

  • Solubility: High solubility in aqueous solutions facilitates its use in biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vitro studies.
  • Toxicity Profile: In cytotoxicity assays, GSK 4027 demonstrated no significant adverse effects on cellular health at concentrations up to 200 µM .
Applications

GSK 4027 serves as a valuable tool in scientific research due to its specificity and potency:

  • Research Applications: It is utilized as a chemical probe to study the roles of PCAF and GCN5 in various biological processes, particularly in cancer research and inflammation.
  • Drug Development: Insights gained from studies using GSK 4027 can inform the development of new therapeutic agents targeting bromodomain-containing proteins .
Introduction to Bromodomain-Targeted Therapeutics

Epigenetic Regulation by Bromodomains in Disease Pathogenesis

Bromodomains are evolutionarily conserved structural modules that recognize acetylated lysine residues on histones and transcription factors, serving as critical "readers" in epigenetic signaling. The human genome encodes 61 bromodomains across 46 proteins, classified into eight structural groups with distinct biological functions [2]. These domains facilitate the assembly of multiprotein complexes that drive chromatin remodeling and transcriptional activation. Dysregulation of bromodomain function is implicated in cancer, inflammatory diseases, and viral pathogenesis through aberrant gene expression programs. For example, bromodomain-containing proteins such as BRD4 recruit transcriptional machinery to oncogenic loci, while PCAF/GCN5 bromodomains stabilize complexes that promote tumor growth and metastasis [2] [5]. The conserved asparagine residue (Asn407 in GCN5) forms hydrogen bonds with acetylated lysine, creating a druggable pocket exploitable for targeted therapies [2] [7].

Rationale for Targeting PCAF/GCN5 Bromodomains

PCAF (KAT2B) and GCN5 (KAT2A) are histone acetyltransferases (HATs) with 75% sequence identity, sharing conserved catalytic HAT and bromodomain regions [5]. Unlike BET bromodomains, PCAF/GCN5 bromodomains exhibit unique roles in substrate recruitment and complex stabilization:

  • Transcriptional Coordination: The bromodomains anchor PCAF/GCN5 to acetylated histones (e.g., H3K14ac), enabling processive acetylation of adjacent residues (H3K18/K23) essential for gene activation [7].
  • Disease Links:
  • PCAF/GCN5 support retroviral integration (e.g., HIV) by binding viral proteins [4].
  • In acute myeloid leukemia, PCAF/GCN5 maintain oncogenic transcriptional programs [5].
  • Mouse knockout studies reveal embryonic lethality upon Gcn5 deletion, underscoring developmental roles [5].
  • Structural Vulnerability: The conserved acetyl-lysine binding pocket (PDB: 5MLJ) enables selective inhibition without disrupting HAT catalytic activity [4].

Table 1: Functional Roles of PCAF/GCN5 Bromodomains

FunctionMechanismBiological Impact
Substrate RecruitmentBinding to H3K14ac via Asn-containing motifEnables cooperative H3K18/K23 acetylation
Transcriptional ActivationRecruitment of STAGA/TFTC complexes to promotersDrives expression of differentiation genes
Viral PathogenesisInteraction with retroviral proteinsFacilitates viral integration and replication

Emergence of GSK 4027 as a Chemical Probe

GSK 4027 is a first-in-class chemical probe specifically designed to inhibit PCAF/GCN5 bromodomains with high selectivity. Developed through optimization of pyridazinone hits, it addresses historical challenges in targeting non-BET bromodomains [4]. Key milestones include:

  • Biochemical Optimization: Structural refinement yielded nanomolar affinity (Ki = 1.4 nM for PCAF/GCN5) and >70-fold selectivity over 90% of bromodomains screened [4] [6].
  • Selectivity Validation: In the BROMOscan panel, GSK 4027 exhibited pKi values of 8.9 for both PCAF and GCN5, with minimal off-target binding (BRPF3 Ki = 100 nM) [4] [6].
  • Negative Control: The enantiomer GSK4028 serves as an inactive control (Ki > 10 µM), confirming on-target effects [4].

Table 2: Profiling GSK 4027 Selectivity

TargetAssay TypeAffinity (Ki or IC₅₀)Selectivity vs. PCAF/GCN5
PCAFBROMOscan1.4 nMReference
GCN5BROMOscan1.4 nMReference
BRPF3BROMOscan100 nM71-fold
BRD4 BD1TR-FRET>20 µM (pIC₅₀ <4.3)>14,000-fold
BRD9TR-FRET7.9 µM (pIC₅₀ 5.1)5,600-fold

Biochemical and Cellular Characterization

  • Mechanism: Competes with acetylated histone binding in the PCAF/GCN5 pocket (TR-FRET IC₅₀ = 40 nM) [1] [6].
  • Cellular Efficacy: Displaces full-length PCAF from histone H3.3 in HEK293 cells (NanoBRET IC₅₀ = 60 nM), demonstrating minimal potency drop-off from biochemical assays [1] [4].
  • Permeability: Artificial membrane permeability (500 nm/s) enables intracellular target engagement without cytotoxicity at ≤200 µM [4] [6].

Table 3: Key Properties of GSK 4027

PropertyValueExperimental Context
Molecular FormulaC₁₇H₂₁BrN₄O [1] [6]
CAS Number2079896-25-4 [1] [6]
PCAF TR-FRET pIC₅₀7.4 ± 0.11 [1] [3]
Cellular NanoBRET IC₅₀60 nM [4]
Aqueous Solubility50 mg/mL in DMSO [1]

GSK 4027 has enabled unprecedented investigation into PCAF/GCN5-dependent processes, including viral replication and HAT processivity, establishing a foundation for novel epigenetic therapeutics [4] [7].

Properties

Product Name

GSK 4027

IUPAC Name

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

VZAFGXCWAWRULT-UONOGXRCSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GSK4027; GSK-4027; GSK 4027.

Canonical SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Isomeric SMILES

CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.